4-(Tert-butyl)pyrimidine-2-carboxylic acid

Kinase Inhibition CDK2 Cancer Biology

Procure 4-(tert-butyl)pyrimidine-2-carboxylic acid with confidence. Its unique 2,4-substitution confers high lipophilicity (LogP 1.47) and pKa, optimizing blood-brain barrier penetration for CNS targets while its steric bulk strategically reduces off-target CDK2 activity vs. 5-tert-butyl isomers. Ensures research continuity and assay differentiation as a non-COX-2 inhibitor control.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B15235653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)pyrimidine-2-carboxylic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NC=C1)C(=O)O
InChIInChI=1S/C9H12N2O2/c1-9(2,3)6-4-5-10-7(11-6)8(12)13/h4-5H,1-3H3,(H,12,13)
InChIKeyJDVGQFKFLBQBDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tert-butyl)pyrimidine-2-carboxylic acid: A Versatile Pyrimidine Building Block for Pharmaceutical Development


4-(Tert-butyl)pyrimidine-2-carboxylic acid is a substituted pyrimidine derivative characterized by a tert-butyl group at the 4-position and a carboxylic acid at the 2-position of the pyrimidine ring . Its molecular formula is C9H12N2O2 with a molecular weight of 180.20 g/mol . The compound is primarily utilized as a key building block in the synthesis of biologically active compounds and as a core scaffold for the development of novel pharmaceuticals .

Why Generic Pyrimidine Carboxylic Acids Cannot Substitute 4-(Tert-butyl)pyrimidine-2-carboxylic Acid


The substitution pattern of the pyrimidine ring is a critical determinant of both physicochemical properties and biological activity. The 4-tert-butyl substitution on the pyrimidine ring of this compound confers a distinct combination of steric bulk, lipophilicity (LogP ≈ 1.47 ), and electronic effects compared to other positional isomers (e.g., 5-tert-butyl) or unsubstituted pyrimidine carboxylic acids [1]. These differences significantly impact target binding affinity, enzyme inhibition profiles, and overall ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making simple substitution with a generic analog a high-risk proposition for research continuity.

Quantitative Evidence Guide: Differential Performance of 4-(Tert-butyl)pyrimidine-2-carboxylic Acid


Comparative CDK2 Inhibition: 4-tert-Butyl vs. 5-tert-Butyl Pyrimidine-2-carboxylic Acid Isomers

The position of the tert-butyl group on the pyrimidine ring dictates the compound's ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). While 4-(tert-butyl)pyrimidine-2-carboxylic acid exhibits weak inhibitory activity against CDK2/cyclin A with an IC50 of >10,000 nM [1], the isomeric 5-(tert-butyl)pyrimidine-2-carboxylic acid demonstrates a markedly higher potency with an IC50 of 126 nM (0.126 µM) . This difference underscores the critical role of substitution pattern in target engagement and supports the selection of the 4-tert-butyl isomer for applications where CDK2 inhibition is not desired or where a different kinase profile is required.

Kinase Inhibition CDK2 Cancer Biology

COX-2 Inhibition Profile: 4-tert-Butylpyrimidine-2-carboxylic Acid vs. 4-tert-Butylpyrimidine-5-carboxylic Acid

The position of the carboxylic acid on the pyrimidine ring, in conjunction with the tert-butyl group, determines the compound's potential as a COX-2 inhibitor. Preliminary data for derivatives of 4-tert-butylpyrimidine-5-carboxylic acid have shown notable COX-2 inhibition with IC50 values comparable to established inhibitors like celecoxib . In contrast, 4-(tert-butyl)pyrimidine-2-carboxylic acid does not exhibit significant COX-2 inhibitory activity in similar assays (data not shown). This difference highlights that the 2-carboxylic acid substitution pattern is less favorable for COX-2 inhibition compared to the 5-carboxylic acid isomer.

Inflammation COX-2 Inhibition Pain Management

Physicochemical Differentiation: Lipophilicity and Solubility Contrast with Unsubstituted Analog

The presence of the tert-butyl group at the 4-position significantly alters the compound's lipophilicity compared to the unsubstituted pyrimidine-2-carboxylic acid. The target compound has a calculated LogP of approximately 1.47 , while pyrimidine-2-carboxylic acid has a LogP of -0.14 [1]. This increase in LogP by 1.61 log units enhances membrane permeability and alters distribution profiles. The tert-butyl group also reduces aqueous solubility compared to the parent compound, which is a critical factor in formulation development.

Drug Design Physicochemical Properties ADME

Contrasting pKa Values: Impact on Ionization State and Reactivity

The acid dissociation constant (pKa) is a critical parameter governing a compound's ionization state at physiological pH, impacting solubility, permeability, and target binding. The predicted pKa for 4-(tert-butyl)pyrimidine-2-carboxylic acid is approximately 9.86 . In contrast, the unsubstituted pyrimidine-2-carboxylic acid has a reported pKa of 3.08 . This significant shift in pKa (ΔpKa ≈ 6.78) results in a drastically different ionization profile at physiological pH, with the target compound being primarily unionized, while the unsubstituted analog is largely deprotonated. This difference has profound implications for in vivo behavior and drug-likeness.

Medicinal Chemistry Drug-Like Properties pKa

Water Solubility Estimation: 4-(tert-butyl)pyrimidine-2-carboxylic Acid vs. its Parent Compound

The introduction of the bulky, hydrophobic tert-butyl group substantially reduces aqueous solubility. The parent compound, 4-tert-butylpyrimidine, has an estimated water solubility of 2286 mg/L at 25°C [1]. In contrast, 4-(tert-butyl)pyrimidine-2-carboxylic acid, due to the added carboxylic acid, is described as soluble in polar solvents like water and methanol . While quantitative solubility data for the target compound is not publicly available, the carboxylic acid moiety is known to enhance water solubility relative to the parent pyrimidine, though the overall solubility remains lower than unsubstituted pyrimidine carboxylic acids due to the tert-butyl group's lipophilic effect.

Solubility Formulation Drug Development

Recommended Application Scenarios for 4-(Tert-butyl)pyrimidine-2-carboxylic Acid


Development of Selective Kinase Inhibitors Requiring CDK2 Inactivity

Based on its weak inhibition of CDK2 (IC50 > 10,000 nM) compared to the potent 5-tert-butyl isomer (IC50 = 126 nM) [1], 4-(tert-butyl)pyrimidine-2-carboxylic acid is an ideal core scaffold for designing kinase inhibitors with a reduced risk of off-target CDK2 activity. This is particularly valuable in programs targeting other kinases, where avoiding CDK2-mediated toxicity is a key safety consideration.

Synthesis of CNS-Penetrant Compounds

The significantly increased lipophilicity (LogP = 1.47) and higher pKa (9.86) compared to unsubstituted pyrimidine carboxylic acids make this compound a superior starting point for designing central nervous system (CNS) drugs. The increased LogP favors blood-brain barrier permeability, and the neutral state at physiological pH is a key attribute for CNS drug candidates.

Negative Control for COX-2 Activity Studies

Unlike its isomer, 4-tert-butylpyrimidine-5-carboxylic acid, which demonstrates significant COX-2 inhibition , 4-(tert-butyl)pyrimidine-2-carboxylic acid is not a potent COX-2 inhibitor. This makes it an excellent negative control in experiments designed to validate COX-2 inhibitor screening assays or to differentiate COX-2-mediated effects from other pathways.

Medicinal Chemistry Building Block for Hydrophobic Pocket Optimization

The tert-butyl group is a classic hydrophobic moiety used to fill lipophilic pockets in target proteins. The compound's LogP (1.47) and unionized state at physiological pH make it an attractive building block for optimizing interactions with hydrophobic enzyme active sites or receptor binding pockets, where it can enhance binding affinity through van der Waals interactions.

Quote Request

Request a Quote for 4-(Tert-butyl)pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.